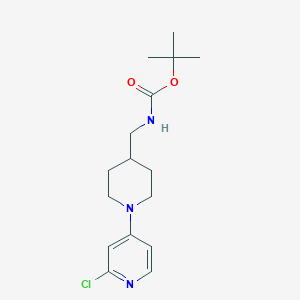

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate

Overview

Description

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H24ClN3O2 and its molecular weight is 325.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degradation agents . These agents, known as PROTACs, target specific proteins for degradation, altering cellular processes.

Mode of Action

It’s suggested that similar compounds may function as linkers in protacs . These linkers connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Based on its potential role in protacs, it could be involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, which can influence numerous biochemical pathways depending on the specific proteins targeted.

Result of Action

If it functions as a part of a protac, its action would result in the degradation of specific target proteins . This could lead to alterations in cellular processes, depending on the functions of the degraded proteins.

Biological Activity

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate, with the molecular formula C16H24ClN3O2 and a molecular weight of 325.83 g/mol, is a compound of interest in scientific research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a carbamate functional group, and a piperidine ring substituted with a 2-chloropyridine moiety. The structural formula can be represented as follows:

Neuroprotective Effects

Recent investigations into related compounds have shown potential neuroprotective effects against neurodegenerative conditions such as Alzheimer's disease (AD). For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit β-secretase and acetylcholinesterase activity, which are crucial in the pathogenesis of AD. These compounds also showed significant inhibition of amyloid beta aggregation .

Antitumor Activity

While direct studies on this compound are sparse, pyrazole derivatives (related compounds) have been reported to exhibit antitumor activities by inhibiting key pathways such as BRAF(V600E) and EGFR signaling . This suggests that further exploration into this compound could reveal similar properties.

In Vitro Studies

In vitro studies on related carbamate compounds have shown that they can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid beta peptides. These findings indicate that they may offer protective effects against neurotoxicity associated with Alzheimer's disease .

In Vivo Studies

Although specific in vivo studies on this compound are lacking, research on analogous compounds suggests that they may improve cognitive function in animal models of AD by enhancing synaptic plasticity and reducing neuroinflammation .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate has been investigated for its potential as a therapeutic agent in various conditions, particularly in neuropharmacology due to its piperidine structure. Piperidines are known to exhibit a wide range of pharmacological activities, including analgesic and anti-inflammatory effects.

Case Study: Neuropharmacological Effects

Research has demonstrated that derivatives of piperidine can modulate neurotransmitter systems, which may lead to the development of new treatments for neurological disorders such as depression and anxiety. For instance, compounds similar to this compound have shown promise in preclinical models for their ability to enhance serotonin receptor activity, suggesting potential antidepressant properties.

Agrochemical Applications

The chloropyridine component provides herbicidal properties, making this compound suitable for use in agrochemicals. Research into the synthesis of new herbicides has highlighted the importance of such compounds in crop protection strategies.

Case Study: Herbicidal Activity

Studies have indicated that chloropyridine derivatives can inhibit specific enzymes in plants, leading to effective weed control without harming crops. This property can be leveraged to develop selective herbicides that minimize environmental impact while maximizing agricultural productivity.

Synthesis of Novel Compounds

The ability to modify the carbamate group allows chemists to create various derivatives with altered pharmacological profiles. This versatility is crucial for drug discovery processes where slight changes in molecular structure can significantly impact biological activity.

Data Table: Synthetic Pathways and Derivatives

| Derivative Name | Modification | Potential Application |

|---|---|---|

| N-Methyl this compound | Addition of methyl group | Enhanced potency |

| Hydroxy this compound | Hydroxylation | Improved solubility |

Properties

IUPAC Name |

tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYZGEZFHFVVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.